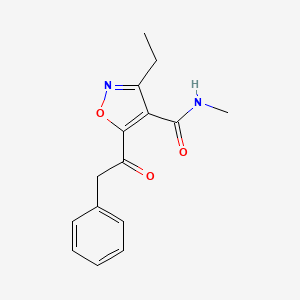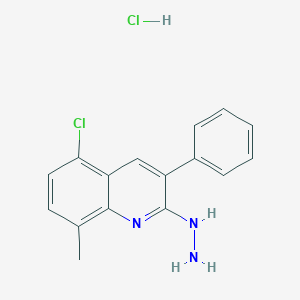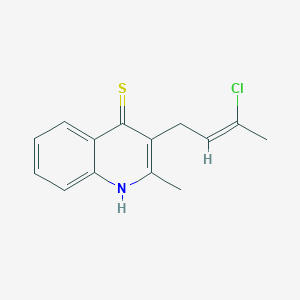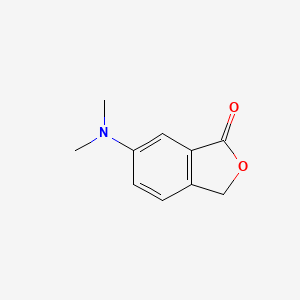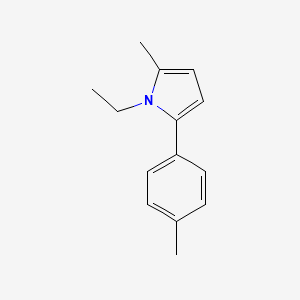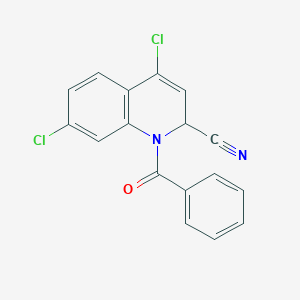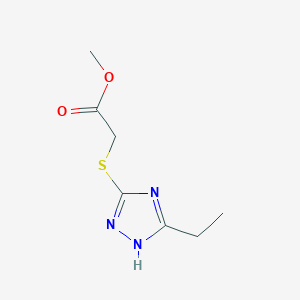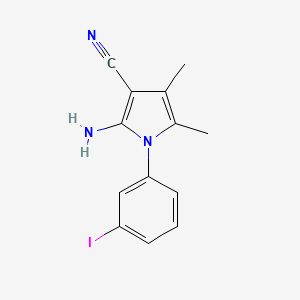
2-Amino-1-(3-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Amino-1-(3-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is an organic compound that belongs to the class of pyrroles This compound is characterized by the presence of an amino group, an iodophenyl group, and a carbonitrile group attached to a pyrrole ring
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-1-(3-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrrole Ring: The pyrrole ring can be synthesized through the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with an amine.
Introduction of the Iodophenyl Group: The iodophenyl group can be introduced via a halogenation reaction, where an aromatic compound is treated with iodine in the presence of an oxidizing agent.
Addition of the Amino Group: The amino group can be added through a nucleophilic substitution reaction, where an amine reacts with a suitable leaving group on the aromatic ring.
Formation of the Carbonitrile Group: The carbonitrile group can be introduced through a dehydration reaction of an amide or through a nucleophilic substitution reaction with a cyanide source.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency and yield.
Análisis De Reacciones Químicas
Types of Reactions
2-Amino-1-(3-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonitrile group to an amine or other reduced forms.
Substitution: The iodophenyl group can undergo nucleophilic substitution reactions to introduce different substituents.
Coupling Reactions: The compound can participate in coupling reactions, such as Suzuki or Heck coupling, to form larger, more complex molecules.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Nucleophiles such as amines, thiols, or alkoxides can be used in substitution reactions.
Coupling Reactions: Palladium catalysts are often used in coupling reactions, along with appropriate ligands and bases.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides or ketones, while substitution reactions can introduce various functional groups onto the aromatic ring.
Aplicaciones Científicas De Investigación
2-Amino-1-(3-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its unique structure.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 2-Amino-1-(3-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes or receptors, influencing various biochemical pathways. The presence of the iodophenyl group can enhance its binding affinity to certain targets, while the pyrrole ring can participate in π-π interactions with aromatic residues in proteins.
Comparación Con Compuestos Similares
Similar Compounds
- 2-Amino-1-(3-bromophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(3-chlorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
- 2-Amino-1-(3-fluorophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile
Uniqueness
2-Amino-1-(3-iodophenyl)-4,5-dimethyl-1H-pyrrole-3-carbonitrile is unique due to the presence of the iodophenyl group, which can significantly influence its chemical reactivity and biological activity. The iodine atom is larger and more polarizable compared to other halogens, which can enhance interactions with molecular targets and improve the compound’s overall efficacy in various applications.
Propiedades
Fórmula molecular |
C13H12IN3 |
|---|---|
Peso molecular |
337.16 g/mol |
Nombre IUPAC |
2-amino-1-(3-iodophenyl)-4,5-dimethylpyrrole-3-carbonitrile |
InChI |
InChI=1S/C13H12IN3/c1-8-9(2)17(13(16)12(8)7-15)11-5-3-4-10(14)6-11/h3-6H,16H2,1-2H3 |
Clave InChI |
QNUVDEYEDQVAGI-UHFFFAOYSA-N |
SMILES canónico |
CC1=C(N(C(=C1C#N)N)C2=CC(=CC=C2)I)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-Bromo-7-(trifluoromethyl)benzo[d]oxazole](/img/structure/B12875085.png)
